N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound that incorporates both benzothiadiazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide typically involves the reaction of 4-amino-2,1,3-benzothiadiazole with 6-methoxypyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting hypoxic tumor cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s ability to target hypoxic tumor cells is particularly noteworthy, as it can interfere with the hypoxia-inducible factor-1 (HIF-1) pathway, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
(E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile: Used in photovoltaic applications and OLEDs.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Utilized as fluorophores and visible light organophotocatalysts.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): Employed in the development of new luminogens.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide stands out due to its dual incorporation of benzothiadiazole and pyrimidine moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and biological activity.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c1-19-10-5-9(13-6-14-10)12(18)15-7-3-2-4-8-11(7)17-20-16-8/h2-6H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPHJWWJUKQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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